2-(1H-IMIDAZOL-1-YL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)THIAZOLE
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Description
2-(1H-IMIDAZOL-1-YL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)THIAZOLE is a useful research compound. Its molecular formula is C12H16BN3O2S and its molecular weight is 277.15. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(Imidazol-1-yl)thiazole-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura cross-coupling reaction by acting as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this pathway contributes to the formation of chemically differentiated fragments .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . The compound’s susceptibility to hydrolysis is influenced by the pH, with the rate of reaction considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of 2-(Imidazol-1-yl)thiazole-4-boronic acid pinacol ester is influenced by environmental factors such as temperature and pH . The compound is recommended to be stored in an inert atmosphere and under -20°C . The rate of its hydrolysis reaction is considerably accelerated at physiological pH .
Properties
IUPAC Name |
2-imidazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-7-19-10(15-9)16-6-5-14-8-16/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSMGALHAZXZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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